molecular formula C11H14O2 B1306215 (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol CAS No. 38002-89-0

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

Cat. No. B1306215
CAS RN: 38002-89-0
M. Wt: 178.23 g/mol
InChI Key: LKFXMRFTJVYQMT-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol” is a chemical compound with the CAS Number: 38002-89-0 . It has a molecular weight of 178.23 . It is a member of 1-benzofurans . It is a white crystalline solid and is chemically similar to, but more reactive than amides .


Molecular Structure Analysis

The IUPAC Name of this compound is (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol . The InChI Code is 1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a molecular weight of 178.23 . The InChI Code is 1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Regioselective Synthesis : Research indicates efficient methods for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl derivatives. The cyclization of 1,3-bis-silyl enol ethers with 1-chloro-2,2-dimethoxyethane allows for regio- and diastereoselective synthesis of various 2-alkylidene-4-methoxytetrahydrofurans, leading to functionalized furans (Esen Bellur, H. Görls, & P. Langer, 2005).

  • Photolysis and Interaction with Methanol : Photolysis studies of compounds related to benzofuran derivatives have shown the formation of products like 2-methylbenzofurans and phenols upon irradiation in methanol. This highlights the unique reactivity of benzofuran derivatives under specific conditions, demonstrating their potential in various chemical processes (M. K. M. Dirania & J. Hill, 1966).

  • Polymerization Behavior : In a study exploring the conversion of furan to benzofuran over a Bronsted acid catalyst, it was found that methanol as a solvent can suppress the polymerization of furan, thereby enhancing the formation of benzofuran. This suggests the importance of solvent choice in chemical transformations involving benzofuran derivatives (Xun Hu, Shengjuan Jiang, S. Kadarwati, D. Dong, & Chun-Zhu Li, 2016).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements include H315, H319, H335, H412 . The precautionary statements include P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXMRFTJVYQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383694
Record name (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

CAS RN

38002-89-0
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38002-89-0
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium borohydride (1.08 grams, 0.0285 mole) was added carefully in small portions to a stirred solution of 2,3-dihydro-2,2-dimethylbenzofuran-7-carboxaldehyde (10.0 grams, 0.057 mole) in ethanol (150 ml) at 5°-10° C. during a ten minute period. The reaction mixture was stirred for thirty minutes and was then quenched by the dropwise addition of water (25 ml) followed by 10% hydrochloric acid (25 ml). The reaction mixture was concentrated under reduced pressure leaving a residue. This residue was partitioned between diethyl ether (75 ml) and 10% hydrochloric acid (30 ml). The layers were separated, and the organic layer was washed with water (40 ml) and a saturated aqueous solution of sodium chloride (40 ml). The dried (sodium sulfate) organic solution was concentrated under reduced pressure, yielding 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol as a solid. The NMR spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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